2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is a synthetic organic compound with a complex structure that features both pyrazine and pyrazole rings. This compound's unique configuration and functional groups make it a subject of interest in various fields of scientific research, including organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine typically involves a multi-step process:
Formation of the Pyrazole Ring: Starting with suitable precursors such as substituted hydrazines and 1,3-diketones, the pyrazole ring is synthesized through a cyclization reaction.
Chloromethylation: The pyrazole compound undergoes chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents to introduce the chloromethyl group.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the chloromethylated pyrazole with cyclopropylmethyl bromide in the presence of a strong base.
Formation of the Pyrazine Ring: The final pyrazine ring is synthesized by reacting the intermediate compound with a suitable 1,2-diamine or dicarbonyl compound under cyclization conditions.
Industrial Production Methods
Industrial production of this compound would typically require optimization for large-scale synthesis, including:
Use of cost-effective and readily available reagents.
Efficient catalytic systems to enhance reaction yields.
Implementation of continuous flow processes to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: Depending on the reaction conditions, the pyrazole and pyrazine rings can undergo oxidation or reduction. These reactions can alter the electronic properties of the compound, making it useful for various applications.
Cyclization Reactions: Under certain conditions, the compound can participate in further cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of palladium catalysts.
Major Products
Substitution Products: Depending on the nucleophile used, products can range from azides, thioethers, or secondary amines.
Oxidation and Reduction Products: Varied oxidized or reduced derivatives with altered functional groups and electronic properties.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups provide a versatile platform for the construction of novel chemical entities.
Biology
In biological research, derivatives of this compound may serve as bioactive molecules with potential applications in drug discovery. Their ability to interact with biological macromolecules can be explored for therapeutic purposes.
Medicine
The pharmacological potential of 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine derivatives is significant. They may be investigated for their activity as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as organic semiconductors or specialty polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, as a potential pharmaceutical agent, it might interact with target proteins, enzymes, or receptors to modulate their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Compared to other pyrazine or pyrazole derivatives, 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine stands out due to its unique substitution pattern. Similar compounds include:
2-(4-Methyl-1H-pyrazol-3-yl)pyrazine:
2-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyrazine: Bromomethyl group instead of chloromethyl, which can influence its nucleophilic substitution reactions.
Properties
IUPAC Name |
2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGWZQKNHKKJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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